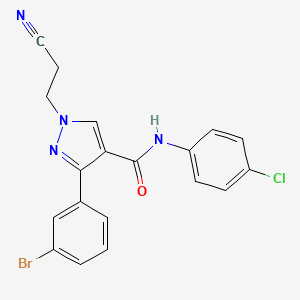![molecular formula C14H21BrOS B4954945 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene is a chemical compound that belongs to the family of organic compounds known as bromobenzenes. This compound has a molecular formula of C16H23BrOS and a molecular weight of 343.32 g/mol. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene has been studied in various biological systems. It has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene can potentially be used as a therapeutic agent in the treatment of various diseases such as cancer.
Biochemical and Physiological Effects:
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases such as Akt and ERK. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several potential future directions for the use of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene in scientific research. One potential direction is the development of new therapeutic agents based on the inhibition of protein kinases. Additionally, this compound could be used in the development of new materials such as liquid crystals and polymers. Further studies are needed to explore these potential applications.
In conclusion, 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene is a versatile compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important compound for further study.
Synthesemethoden
The synthesis of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction between 1-bromo-2-nitrobenzene and 5-(isopropylthio)pentanol in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction is carried out under reflux conditions in an anhydrous solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified via column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, including biologically active molecules such as inhibitors of protein kinases and anti-cancer agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
1-bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-7-3-6-10-16-14-9-5-4-8-13(14)15/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFIQKDKLKSAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)



![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)


![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)